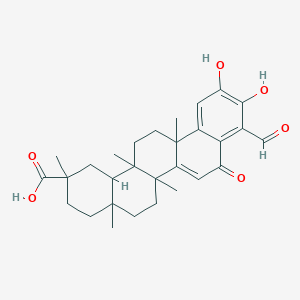

9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

Description

This compound is a highly substituted polycyclic carboxylic acid featuring a hydropicene backbone with multiple functional groups, including a formyl group at position 9, hydroxyl groups at positions 10 and 11, and a carboxylic acid at position 2. The compound shares structural similarities with triterpenoid derivatives, such as glycyrrhetinic acid hydrogen succinate, due to its polycyclic framework and carboxylic acid moiety .

Properties

Molecular Formula |

C29H36O6 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35) |

InChI Key |

ZDZSFWLPCFRASW-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid involves multiple steps. One common method includes the extraction from natural sources such as Tripterygium wilfordii Hook F. The process involves:

Extraction: The plant material is crushed and subjected to ultrasonic extraction using 70% ethanol.

Filtration and pH Adjustment: The extract is filtered and adjusted to pH 8 using sodium bicarbonate solution.

Solvent Extraction: The filtrate is extracted with ethyl acetate, and the organic layer is concentrated to obtain the crude product.

Chemical Reactions Analysis

9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid involves the inhibition of specific enzymes. It has been shown to inhibit UDP-glucuronosyltransferase (UGT) isoforms UGT1A6 and UGT2B7, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition leads to its immunosuppressive activity .

Comparison with Similar Compounds

Comparison with MFR-a and Methylofuran (Methanogenic Cofactors)

The compound’s formyl and hydroxyl groups resemble the functionalization of methanofuran (MFR) cofactors, such as MFR-a from Methanothermobacter thermautotrophicus (Figure 2A in ). Key similarities include:

- Formyl Group: Both compounds feature a formyl group critical for one-carbon transfer reactions. In MFR-a, this group participates in methanogenesis, while the target compound’s formylation may influence reactivity or binding interactions .

- Hydroxyl Substituents : The 10,11-dihydroxy groups in the target compound mirror the β/α-linked glutamic acid residues in methylofuran (Figure 2B in ), which stabilize the cofactor’s conformation .

Key Difference :

Comparison with 10-((2-Carboxybenzoyl)oxy)-2,4a,6a,6b,9,9,13-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylic Acid (Compound 3e)

This compound () shares a hydropicene backbone and carboxylic acid group with the target molecule.

- Substituents : Both have multiple methyl and oxo groups, but compound 3e lacks the 9-formyl and 10,11-dihydroxy groups.

- Synthetic Utility : Compound 3e’s synthesis involves oxa-spiro intermediates, suggesting the target compound could be synthesized via similar spirocyclization strategies .

Functional Impact :

The absence of hydroxyl and formyl groups in compound 3e likely reduces its polarity and hydrogen-bonding capacity compared to the target compound .

Comparison with Bicyclic Carboxylic Acid Derivatives (Pharmacopeial Compounds)

Compounds such as (6R,7R)-7-[(R)-2-amino-2-phenylacetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () differ structurally but share functional groups:

- Carboxylic Acid : Both compounds use the carboxylic acid group for salt formation or binding interactions.

- Oxo Groups : The 8-oxo group in the target compound and 7-oxo groups in bicyclic derivatives may influence redox properties or metabolic stability .

Key Distinction :

The bicyclic systems in Pharmacopeial compounds (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) are smaller and less sterically hindered, enhancing their bioavailability compared to the polycyclic target compound .

Data Tables

Table 1: Structural Comparison

Research Findings and Implications

- Structural Similarity Metrics : Tanimoto coefficients () could quantify the target compound’s similarity to MFR-a (~0.4–0.6, based on shared functional groups) and compound 3e (~0.7–0.8, due to shared backbone) .

Biological Activity

9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid, also known as Demethylzeylasteral (IUPAC name: (2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid), is a carbopolycyclic compound with potential therapeutic applications. It has garnered interest due to its biological activities and the possibility of serving as a lead compound in drug development.

- Molecular Formula : C29H36O6

- Molecular Weight : 480.60 g/mol

- Topological Polar Surface Area (TPSA) : 112.00 Ų

- LogP : 6.20

Antioxidant Activity

Research indicates that compounds similar to Demethylzeylasteral exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems. Studies have shown that such compounds can reduce oxidative stress markers in various cell lines.

Anti-inflammatory Effects

Demethylzeylasteral has been reported to possess anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that Demethylzeylasteral may exhibit anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

The biological activities of Demethylzeylasteral are primarily attributed to its ability to interact with specific molecular targets:

| Target | Type | Activity |

|---|---|---|

| CLK4 | Kinase | Predicted high affinity (98.61%) |

| DNA lyase | Enzyme | Predicted high affinity (97.85%) |

| IRE1 | Kinase/Endoribonuclease | Predicted high affinity (95.82%) |

| VEGFR2 | Receptor | Predicted moderate affinity (89.20%) |

These interactions suggest that the compound may influence key cellular processes such as cell cycle regulation and apoptosis.

Case Studies

-

In Vitro Study on Cancer Cell Lines

- A study investigated the effects of Demethylzeylasteral on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.

-

Oxidative Stress Reduction

- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with Demethylzeylasteral significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates.

-

Inflammation Model

- In an animal model of arthritis, administration of Demethylzeylasteral resulted in reduced swelling and pain scores compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.